N-[(1,3-Thiazol-2-yl)sulfanyl]aniline
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Overview
Description
N-[(1,3-Thiazol-2-yl)sulfanyl]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 2-mercaptothiazole with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Thiazol-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[(1,3-Thiazol-2-yl)sulfanyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(1,3-Thiazol-2-yl)sulfanyl]aniline involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
N-[(1,3-Thiazol-2-yl)sulfanyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143392-56-7 |
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Molecular Formula |
C9H8N2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-ylsulfanyl)aniline |
InChI |
InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)11-13-9-10-6-7-12-9/h1-7,11H |
InChI Key |
UXUVPWUCICZYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NSC2=NC=CS2 |
Origin of Product |
United States |
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